3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid
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Description
“3-cyclopropyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid” is a compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 . It’s an imidazole derivative, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the use of sulfuric acid derivatives as recyclable catalysts for synthesizing various polysubstituted imidazoles through condensation reactions under solvent-free conditions. These methodologies emphasize the importance of such compounds in generating a diverse array of heterocyclic compounds, which are crucial in medicinal chemistry and material science (Tavakoli, Bagherneghad, & Niknam, 2012; Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Catalytic Applications in Organic Transformations
Research on water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands has shown that these complexes are active, selective, and recyclable catalysts for the intramolecular cyclization of γ-alkynoic acids. This transformation leads to enol-lactones under mild conditions, highlighting the role of such compounds in facilitating efficient and green catalytic processes (Tomás‐Mendivil et al., 2013).
Advanced Material Synthesis
The synthesis of fullerene C60 monoadducts through the cyclopropanation of C60 with sulfonium ylides has been reported, demonstrating the utility of sulfanylidenes in creating novel materials with potential applications in nanotechnology and materials science (Nikolaev, Davidovich, & Piotrovskii, 2016).
Novel Synthesis Methods
Studies have also focused on the development of new synthetic routes for carboxylic acid derivatives, including the functionalization of imidazole compounds. These methods provide essential insights into constructing complex molecules with potential applications in drug discovery and synthesis (Clerici, Gelmi, & Pocar, 1999).
Properties
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12)9(5)4-1-2-4/h3-4H,1-2H2,(H,8,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKZVHYUYIXOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CNC2=S)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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